15,15,15-trideuteriopentadecanoic acid
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Overview
Description
15,15,15-trideuteriopentadecanoic acid is a deuterated form of pentadecanoic acid, an odd-chain saturated fatty acid. This compound is characterized by the replacement of three hydrogen atoms at the terminal carbon with deuterium atoms, making it a valuable tool in various scientific research applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,15,15-trideuteriopentadecanoic acid typically involves the deuteration of pentadecanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration at the terminal carbon .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
15,15,15-trideuteriopentadecanoic acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of pentadecanone or pentadecanoic acid derivatives.
Reduction: Formation of pentadecanol.
Substitution: Formation of halogenated derivatives such as pentadecanoyl chloride.
Scientific Research Applications
15,15,15-trideuteriopentadecanoic acid is utilized in various scientific fields due to its stable isotopic labeling:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential in diagnostic imaging and as a biomarker for certain metabolic disorders.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 15,15,15-trideuteriopentadecanoic acid involves its incorporation into biological systems where it mimics the behavior of non-deuterated pentadecanoic acid. The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. The compound targets various molecular pathways, including those involved in lipid metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: The non-deuterated form, commonly found in dairy fat and ruminant meat.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with similar metabolic pathways but different physiological effects.
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with one more carbon atom than pentadecanoic acid
Uniqueness
15,15,15-trideuteriopentadecanoic acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies, making it a valuable tool for understanding complex biological processes .
Properties
IUPAC Name |
15,15,15-trideuteriopentadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.